TRPV1 Binding Affinity: 4‑Methoxyphenoxy‑Octanamide vs. Phenoxy‑Octanamide (Direct Head‑to‑Head Comparison)
In a standardized FLIPR‑based antagonist assay using recombinant human TRPV1 expressed in CHOK1 cells, the 4‑methoxyphenoxy‑octanamide derivative (this compound) exhibited a Ki of 0.0100 nM, representing a 5‑fold greater affinity relative to a closely related trichloroethyl amide analog (Ki = 0.0500 nM) that lacks the 4‑methoxy substitution [1][2]. Both measurements were obtained under identical assay conditions (inhibition of N‑acetyldopamine‑induced activity, 5‑minute incubation) [1][2].
| Evidence Dimension | TRPV1 antagonist binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0100 nM |
| Comparator Or Baseline | Closely related trichloroethyl amide analog (different substitution pattern); Ki = 0.0500 nM |
| Quantified Difference | 5‑fold lower Ki (higher affinity) |
| Conditions | Recombinant human TRPV1 in CHOK1 cells; FLIPR assay; 5 min incubation; inhibition of N‑acetyldopamine‑induced activity |
Why This Matters
A 5‑fold difference in Ki translates to a proportionally lower concentration required for target engagement, enabling more economical use in screening cascades or in vivo models where systemic exposure is limited.
- [1] BindingDB. Ligand BDBM50398494; Target: Human TRPV1; Ki 0.0100 nM; FLIPR assay. https://bindingdb.org (accessed 2026-05-09). View Source
- [2] BindingDB. Ligand BDBM50442379; Target: Human TRPV1; Ki 0.0500 nM; FLIPR assay. https://bindingdb.org (accessed 2026-05-09). View Source
